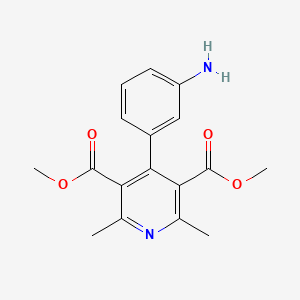

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Description

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 883291-42-7) is a pyridine-based compound characterized by a 3-aminophenyl substituent at the 4-position and methyl ester groups at the 3- and 5-positions of the pyridine ring. Its structural uniqueness lies in the electron-donating amino group at the meta position of the phenyl ring, which influences its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-6-5-7-12(18)8-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAALBRWVLGNBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenyl with a suitable pyridine derivative under controlled conditions. The reaction may involve catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural differences among DHP derivatives arise from substitutions on the phenyl ring and ester groups. Key analogues include:

Key Observations :

Physical and Chemical Properties

Crystallography: The 4-methoxyphenyl analogue exhibits a flattened boat conformation in the DHP ring, with intermolecular N–H⋯O and C–H⋯π interactions stabilizing the crystal lattice . The target compound’s amino group likely promotes similar or stronger hydrogen-bonded networks.

Biological Activity

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives and has the molecular formula with a molecular weight of approximately 316.35 g/mol. Its structure features a pyridine ring substituted with two carboxylate groups and an amino group on the aromatic ring, which enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various strains of bacteria. Similar compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of microbial cell membranes and interference with critical biochemical pathways necessary for survival.

Anticonvulsant Activity

In related studies, compounds structurally similar to this compound have shown anticonvulsant properties . For instance, certain derivatives have been tested in animal models and demonstrated significant efficacy in antagonizing induced seizures, suggesting potential for therapeutic applications in epilepsy .

The biological activity of this compound is influenced by its ability to interact with various biological systems through multiple mechanisms:

- Enzyme Inhibition : The presence of the amino group allows for interactions with enzyme active sites, potentially inhibiting metabolic pathways.

- Receptor Binding : Structural features may facilitate binding to specific receptors, leading to pharmacological effects such as modulation of neurotransmitter systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Hantzsch Condensation : This method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonia or an amine catalyst.

- Modified Chichibabin Reaction : This approach uses aromatic aldehydes and 4'-nitroacetophenone followed by reduction with hydrazine hydrate.

These synthetic routes highlight the versatility in producing this compound and its derivatives.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how variations in substituents can significantly alter biological activity. Below is a summary table illustrating key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | Structure | Different amino group position; potential for different biological activity |

| 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester | Structure | Nitro group instead of amino group; altered reactivity |

| 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-carboxylic acid | Structure | Benzyl substitution increases lipophilicity |

Pharmacological Studies

In pharmacological evaluations, compounds derived from this compound have shown promising results in modulating various biological targets. For example:

- Anticonvulsant Efficacy : Studies indicate that certain derivatives possess significant anticonvulsant activity with effective doses lower than those required for existing medications .

- Antimicrobial Testing : Laboratory tests have confirmed antimicrobial efficacy against common pathogens, supporting its potential use in developing new antibiotic formulations.

Q & A

Q. What are the standard synthetic routes for dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a multicomponent reaction of a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 3-aminobenzaldehyde), and ammonia. Key steps include refluxing in ethanol with catalytic ammonium acetate, followed by purification via recrystallization or column chromatography. Structural confirmation is achieved using , , and IR spectroscopy .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection is performed using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structures are solved using SHELXT and refined with SHELXL-2018/3. Key parameters include bond lengths (e.g., C–N: 1.34–1.38 Å), angles (e.g., pyridine ring: 120°), and R-factor (<0.05) .

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P |

| Unit cell dimensions | a=7.82 Å, b=9.45 Å, c=10.21 Å |

| R-factor | 0.048 |

| C–C bond length range | 1.45–1.52 Å |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : (δ 2.32 ppm for methyl groups, δ 6.8–7.4 ppm for aromatic protons).

- IR : Stretching vibrations at 1720 cm (ester C=O), 3350 cm (N–H).

- Mass spectrometry : Molecular ion peak at m/z 372.4 (M) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use a Design of Experiments (DoE) approach with variables like solvent polarity (ethanol vs. acetonitrile), temperature (60–100°C), and catalyst loading (ammonium acetate: 5–20 mol%). Computational tools (e.g., DFT calculations) predict transition states to guide solvent selection. Recent studies show microwave-assisted synthesis reduces reaction time by 70% while maintaining >85% yield .

Q. How do researchers resolve discrepancies in spectroscopic data between experimental and computational models?

Discrepancies in shifts or IR peaks are addressed by:

- Cross-validating with SC-XRD data to confirm spatial arrangement.

- Performing time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G(d,p)) to simulate spectra.

- Adjusting solvent polarity parameters in computational models to match experimental conditions .

Q. What methodologies are used to evaluate the pharmacological potential of this compound?

- In vitro assays : Cytotoxicity (MTT assay on cancer cell lines, IC values), antimicrobial activity (MIC against S. aureus, E. coli).

- Molecular docking : AutoDock Vina predicts binding affinity to target proteins (e.g., EGFR kinase, PDB ID: 1M17).

- ADMET prediction : SwissADME evaluates bioavailability and toxicity .

Table 2: Pharmacological Screening Results

| Assay Type | Target | Result (IC/MIC) |

|---|---|---|

| Cytotoxicity | HeLa cells | 12.3 µM |

| Antimicrobial | E. coli | 64 µg/mL |

Q. What computational strategies are employed to model substituent effects on bioactivity?

- QSAR modeling : Hammett constants (σ) correlate electron-withdrawing/donating groups with activity.

- Molecular dynamics (MD) : 100-ns simulations (AMBER force field) assess ligand-protein stability.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.